4-Benzylpiperazine-1-carboxamidine hemisulfate
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Overview
Description
4-Benzylpiperazine-1-carboxamidine hemisulfate is a chemical compound with the molecular formula C24H38N8O4S and a molecular weight of 534.68. It is known for its unique structure, which includes a benzyl group attached to a piperazine ring, further connected to a carboxamidine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazine-1-carboxamidine hemisulfate typically involves the reaction of benzylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperazine-1-carboxamidine hemisulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperazine-1-carboxamidine oxide, while reduction may produce benzylpiperazine-1-carboxamidine .
Scientific Research Applications
4-Benzylpiperazine-1-carboxamidine hemisulfate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzylpiperazine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the context of its use. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Known for its stimulant properties and used in various research applications.
Piperazine derivatives: Including compounds like 1-benzylpiperazine and 1-methylpiperazine, which share structural similarities with 4-Benzylpiperazine-1-carboxamidine hemisulfate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53502-40-2; 7773-69-5 |
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Molecular Formula |
C24H38N8O4S |
Molecular Weight |
534.68 |
IUPAC Name |
4-benzylpiperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C12H18N4.H2O4S/c2*13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-5H,6-10H2,(H3,13,14);(H2,1,2,3,4) |
InChI Key |
CMTFVQMFRACMQP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=N)N.C1CN(CCN1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
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